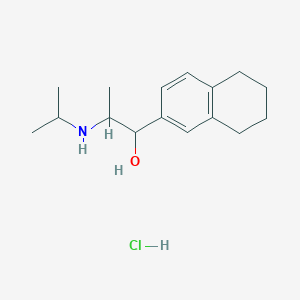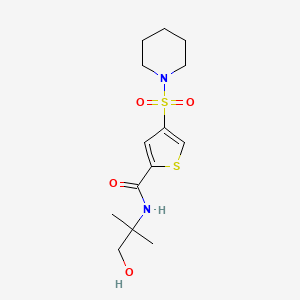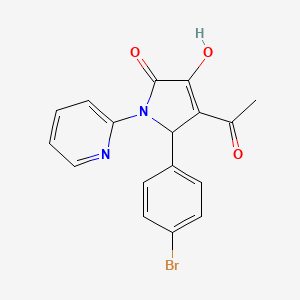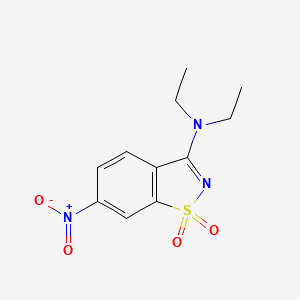![molecular formula C21H21NO6 B4888601 6-[bis(5-ethyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4888601.png)
6-[bis(5-ethyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine
Descripción general
Descripción
6-[bis(5-ethyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a complex molecule with a unique structure that has attracted the attention of researchers in various fields.
Mecanismo De Acción
The mechanism of action of 6-[bis(5-ethyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[bis(5-ethyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine have been extensively studied in vitro and in vivo. It has been shown to have potent antitumor activity, and it can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects, which could make it useful for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[bis(5-ethyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its complex structure, which can make it difficult to synthesize and purify. Additionally, its potential toxicity and side effects must be carefully considered when using it in experiments.
Direcciones Futuras
There are many potential future directions for the study of 6-[bis(5-ethyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine. Some of the most promising areas of research include its potential use as a drug candidate for the treatment of cancer and other diseases, as well as its potential use as a tool for studying the mechanisms of cancer growth and proliferation. Other potential future directions include the development of new synthesis methods for this compound and the exploration of its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
6-[bis(5-ethyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine is a complex chemical compound that has attracted the attention of researchers in various fields. Its unique structure and potent antitumor activity make it a valuable tool for studying the mechanisms of cancer growth and proliferation. While there are some limitations to using this compound in lab experiments, its potential applications in medicine and other fields make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
The unique structure of 6-[bis(5-ethyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine has made it a popular molecule for scientific research. It has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Some of the most promising applications of this compound include its potential use as a drug candidate for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
7-[bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-3-13-5-7-17(27-13)21(18-8-6-14(4-2)28-18)15-11-19-20(26-10-9-25-19)12-16(15)22(23)24/h5-8,11-12,21H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBUBLHSKPTXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(C2=CC=C(O2)CC)C3=CC4=C(C=C3[N+](=O)[O-])OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)

![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)

![1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)
![9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4888590.png)
![3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4888595.png)